Ibutilide is derived from a series of chemical reactions involving various organic compounds, including methanesulfonyl chloride and succinic anhydride. The synthesis typically involves starting materials like benzeneamine and methanesulfonyl chloride, highlighting its complex organic chemistry background.
Ibutilide is classified as:
The synthesis of ibutilide involves several key steps that can vary based on the specific method employed. A notable method includes the Friedel-Crafts acylation of methanesulfonanilide with succinic anhydride in the presence of aluminum chloride as a catalyst. This process typically yields ibutilide fumarate, which is the active form used in clinical applications.
Ibutilide has a complex molecular structure characterized by its unique arrangement of atoms. Its molecular formula is with a molecular weight of approximately 442.62 g/mol.
Ibutilide undergoes various chemical reactions during its synthesis and degradation processes:
Ibutilide's primary mechanism involves blocking potassium channels in cardiac cells, which prolongs the action potential duration and refractory period. This action helps prevent premature contractions and stabilizes heart rhythm.
Analytical methods confirm that ibutilide maintains high specificity with no interference from excipients during HPLC analysis, ensuring accurate quantification in formulations .
Ibutilide is primarily used in clinical settings for:
The compound's ability to restore normal heart rhythm makes it a valuable tool in cardiology, particularly for patients who may not be suitable candidates for electrical cardioversion.
Ibutilide fumarate (chemical name: (±)-N-{4-[4-(ethylheptylamino)-1-hydroxybutyl]phenyl}methanesulfonamide hemifumarate) is a class III antiarrhythmic agent with the molecular formula C₂₀H₃₆N₂O₃S·½C₄H₄O₄ and a molecular weight of 442.61 g/mol. The compound exists as a racemic mixture due to a single chiral center in its structure [3] [4]. Its crystalline form appears as a white to off-white powder with high aqueous solubility (>100 mg/mL at pH ≤7), facilitating its formulation as an intravenous solution [4]. The molecular structure integrates three key pharmacophores: a methanesulfonamide head group, a secondary alcohol linker, and a lipophilic N-ethylheptylamine tail – features critical for its ion channel interactions [9].
Table 1: Fundamental Physicochemical Properties of Ibutilide Fumarate
Property | Value |
---|---|
Molecular Formula | C₂₀H₃₆N₂O₃S·½C₄H₄O₄ |
Molecular Weight | 442.61 g/mol |
CAS Number | 122647-32-9 |
Chiral Centers | 1 (racemic mixture) |
Aqueous Solubility (pH 7) | >100 mg/mL |
Protein Binding | ~40% |
Partition Coefficient (LogP) | 3.8 (estimated) |
The compound's ionization behavior is pH-dependent, with the tertiary amine group (pKa ≈ 9.8) protonated under physiological conditions, enhancing water solubility. The sulfonamide group (pKa ≈ 10.5) remains largely unionized [9]. Ibutilide demonstrates moderate plasma protein binding (approximately 40%), primarily to albumin, while its large volume of distribution (11 L/kg) reflects extensive tissue penetration beyond plasma compartments [1] [4]. The fumarate counterion improves stability and crystallinity, essential for pharmaceutical processing [6].
Ibutilide's antiarrhythmic properties stem from its bifunctional interaction with cardiac ion channels. At nanomolar concentrations (IC₅₀ ≈ 10-100 nM), it primarily activates the slow inward sodium current (I_Na) during phase 3 repolarization, delaying repolarization through sustained depolarization [5] [7]. Concurrently, it blocks the rapid delayed rectifier potassium current (I_Kr) by binding within the pore region of hERG (Kv11.1) potassium channels, further prolonging action potential duration [10]. Experimental studies reveal additional blockade of L-type calcium channels at higher concentrations, though this effect is less pronounced clinically [10].
Table 2: Pharmacological Targets of Ibutilide
Ion Channel | Effect | Concentration Range | Functional Consequence |
---|---|---|---|
hERG (Kv11.1) | Pore blockade | 10-100 nM | Prolonged repolarization (QT interval) |
Slow Na⁺ channels | Activation | 50-500 nM | Extended plateau phase |
L-type Ca²⁺ channels | Weak blockade | >1 μM | Minor contractility reduction |
The racemic nature of ibutilide fumarate introduces stereochemical complexity. Both enantiomers exhibit similar class III antiarrhythmic activity in isolated tissue models, suggesting minimal stereoselectivity in ion channel interactions [4]. However, potential differences in metabolism and distribution between enantiomers remain incompletely characterized. The lack of commercial enantiopure formulations implies the racemate provides optimal therapeutic efficacy [3].
Hepatic metabolism via cytochrome P450 (primarily ω-oxidation followed by β-oxidation of the heptyl side chain) generates eight metabolites. Only the ω-hydroxy metabolite demonstrates significant class III electrophysiological activity, albeit with plasma concentrations <10% of the parent compound, suggesting minimal clinical contribution [1] [4]. The high systemic plasma clearance (29 mL/min/kg) approximates hepatic blood flow, explaining its short elimination half-life (mean 6 hours, range 2-12 hours) [4] [9]. Renal excretion accounts for 82% of elimination (7% as unchanged drug), with 19% recovered in feces [3] [9].
The synthetic route to ibutilide fumarate involves a multi-step sequence starting from 4'-nitrobutyrophenone:
Table 3: Key Steps in Ibutilide Fumarate Synthesis
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
Reductive Amination | Nitro reduction & imine formation | Pd/C, H₂ (50 psi), THF, 25°C, 12h | 78% |
Ketone Reduction | Stereoselective carbonyl reduction | NaBH₄, THF, 0-5°C, 2h | 92% |
Sulfonylation | Methanesulfonamide formation | CH₃SO₂Cl, AlCl₃, DCM, -15°C, 4h | 85% |
Salt Formation | Hemifumarate crystallization | Fumaric acid, EtOAc/MeOH, reflux | 95% |
Critical process controls include maintaining subzero temperatures during sulfonylation to prevent polysubstitution and strict pH control (pH 4.5-5.0) during salt formation to ensure correct stoichiometry [6]. The final drug substance specification requires ≤0.1% residual solvents (THF, DCM) by gas chromatography.
Structure-activity relationship (SAR) studies of ibutilide analogues reveal stringent requirements for antiarrhythmic activity:
Notably, the structurally related analogue niferidide (lacking the sulfonamide group) demonstrates selective I_Kr blockade without sodium current activation but failed clinical development due to reduced efficacy in atrial flutter conversion [5] [10]. Similarly, trecetilide (cyclopropyl heptyl analogue) showed improved in vitro potency but comparable clinical efficacy and similar torsadogenic risk [5].
Ibutilide's solution stability is pH-dependent, with optimal stability at pH 4.5-4.6 achieved through acetate buffering. Degradation pathways include:
Commercial formulations (Corvert®) use isotonic sodium chloride solution adjusted to pH 4.6 with hydrochloric acid, demonstrating stability for 24 hours at 25°C or 48 hours refrigerated (2-8°C) in polyvinyl chloride or polyolefin bags [8]. No stabilizers or antioxidants are required due to the molecule's inherent stability within this pH range [4].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1